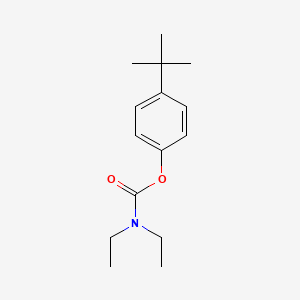

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester is an organic compound with a complex structure It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

Role as a Reagent and Intermediate :

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester serves as a crucial reagent in the synthesis of other organic compounds. It participates in reactions with isocyanates or other electrophiles, leading to the formation of more complex structures. The synthesis typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane.

Pharmaceutical Applications

Potential Drug Development :

Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition. It may interact with specific enzymes by binding to their active sites, thereby blocking their normal function. This characteristic suggests its potential use as an active pharmaceutical ingredient or precursor in therapeutic formulations.

Enzyme Inhibition Studies :

Studies have shown that this compound can inhibit enzymes critical for various biological processes. This property is particularly relevant in drug design aimed at developing enzyme inhibitors for therapeutic purposes.

Biological Research

Mechanism of Action :

The mechanism through which this compound exerts its effects involves binding to the active site of specific enzymes, preventing substrate interaction and inhibiting enzymatic activity. This mechanism is essential for understanding its pharmacological potential and guiding further research into its therapeutic applications.

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

Carbamic acid, phenyl ester: Similar structure but with a phenyl group instead of a 4-(1,1-dimethylethyl)phenyl group.

Carbamic acid, N-(2-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester: Contains a thiazolyl group, offering different chemical properties.

Carbamic acid, (4-ethynylphenyl)-, 1,1-dimethylethyl ester: Features an ethynyl group, leading to unique reactivity.

Uniqueness

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its bulky tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Biological Activity

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester (CAS Number: 28460-09-5) is a carbamate compound with notable biological activities, particularly in enzyme inhibition. This article reviews its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate. The process can be summarized in the following steps:

- Reactants Preparation : Diethylamine and 4-(1,1-dimethylethyl)phenyl isocyanate are prepared.

- Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane under controlled temperature.

- Purification : The product is purified through standard organic synthesis techniques.

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor. It may inhibit specific enzymes by binding to their active sites, thereby blocking their normal function. This characteristic suggests potential applications in drug development.

- Mechanism of Action : The compound's interaction with enzymes can lead to altered cellular processes by changing membrane permeability or interfering with molecular targets within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that carbamic acid derivatives can inhibit acetylcholinesterase (AchE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition could lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Toxicological Evaluation : Toxicological assessments have shown that while the compound exhibits some inhibitory effects on enzymes, it also requires further evaluation for potential toxicity and environmental impact .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and unique features of this compound with other carbamate compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Carbamic acid, phenyl ester | Structure | Lacks the bulky tert-butyl group |

| Carbamic acid, N-(2-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | Structure | Contains a thiazolyl group affecting reactivity |

| Carbamic acid, (4-ethynylphenyl)-, 1,1-dimethylethyl ester | Structure | Features an ethynyl group leading to unique reactivity |

Properties

CAS No. |

28460-09-5 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

(4-tert-butylphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-12(9-11-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |

InChI Key |

WUOYUUHGJZHLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.